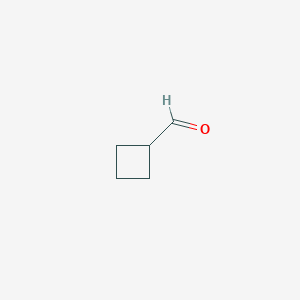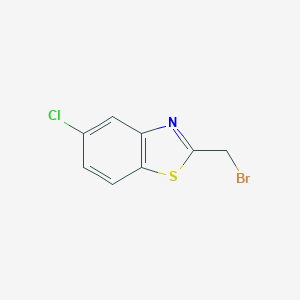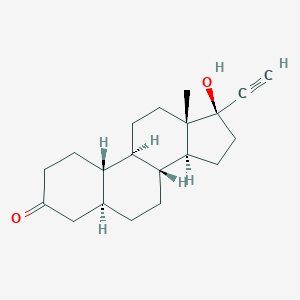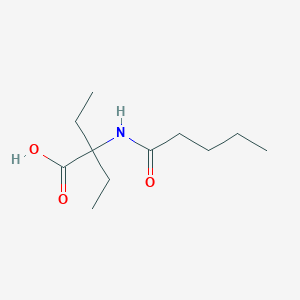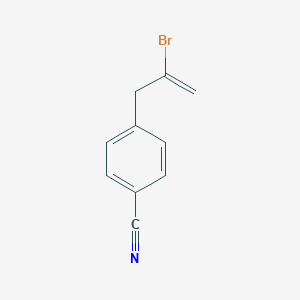
2-溴-3-(4-氰基苯基)-1-丙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(4-cyanophenyl)-1-propene is an organic compound that features a bromine atom, a cyanophenyl group, and a propene backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
科学研究应用
2-Bromo-3-(4-cyanophenyl)-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for the manufacture of polymers, dyes, and agrochemicals.
作用机制
Target of Action
Similar compounds such as 2-bromo-4-cyanoacetophenone have been used in the synthesis of various bioactive compounds . The role of these targets can vary depending on the specific biochemical pathways they are involved in.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki cross-coupling reactions . In these reactions, the compound interacts with its targets, leading to the formation of new bonds and the creation of new compounds.
Biochemical Pathways
It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bonding formation, which can lead to the synthesis of various organic compounds.
Result of Action
The compound’s involvement in reactions such as the suzuki cross-coupling could result in the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(4-cyanophenyl)-1-propene can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or catalysts. For example, the Suzuki cross-coupling reaction typically requires the presence of a palladium catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-cyanophenyl)-1-propene typically involves the bromination of 3-(4-cyanophenyl)-1-propene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Bromo-3-(4-cyanophenyl)-1-propene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Bromo-3-(4-cyanophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiolate ions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. These reactions are often performed in non-polar solvents like hexane or toluene.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed. These reactions require specific temperature and pH conditions to proceed efficiently.
Major Products Formed
Substitution Reactions: Products include 3-(4-cyanophenyl)-1-propanol, 3-(4-cyanophenyl)-1-propylamine, and 3-(4-cyanophenyl)-1-propylthiol.
Addition Reactions: Products include 2-bromo-3-(4-cyanophenyl)-1-chloropropane, 2-bromo-3-(4-cyanophenyl)-1-bromopropane, and 2-bromo-3-(4-cyanophenyl)-1-iodopropane.
Oxidation and Reduction Reactions: Products include 2-bromo-3-(4-cyanophenyl)-1-propanol and 2-bromo-3-(4-cyanophenyl)-1-propane.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-cyanophenyl-2-bromobutanoate
- 2-Bromo-4-chlorophenyl-2-bromobutanoate
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
2-Bromo-3-(4-cyanophenyl)-1-propene stands out due to its combination of a bromine atom, a cyanophenyl group, and a propene backbone This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research
属性
IUPAC Name |
4-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJXFRHNXADQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435683 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-40-8 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

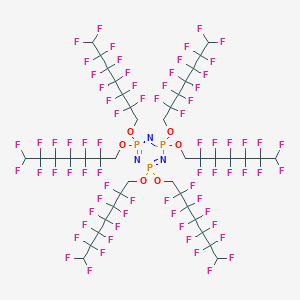
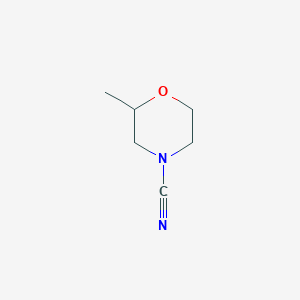
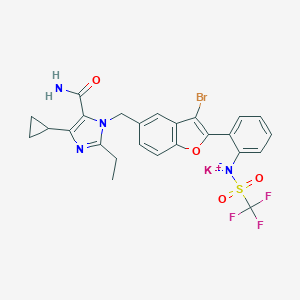
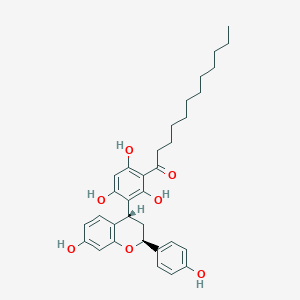

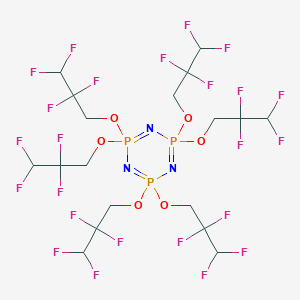
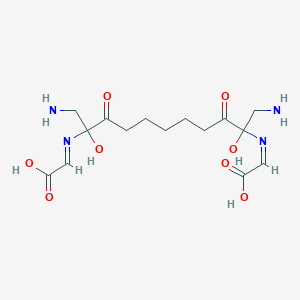
![2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)-](/img/structure/B128955.png)
